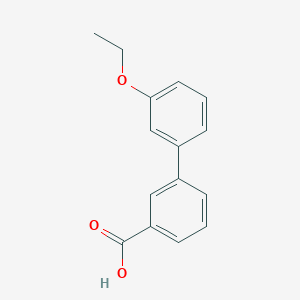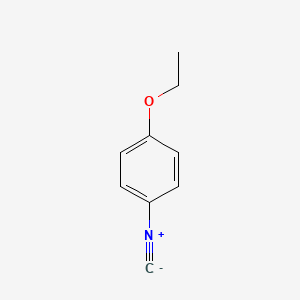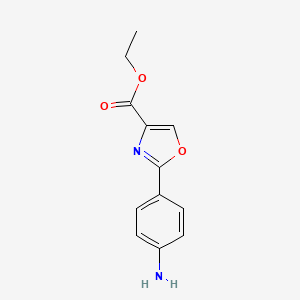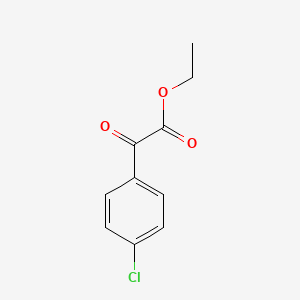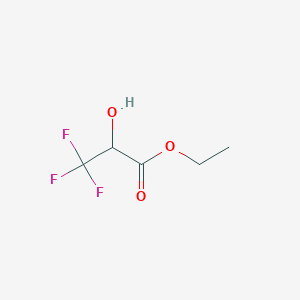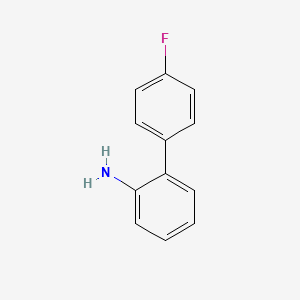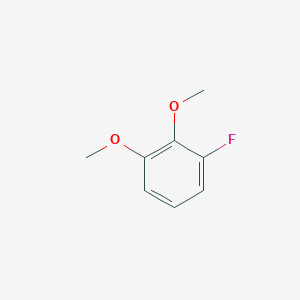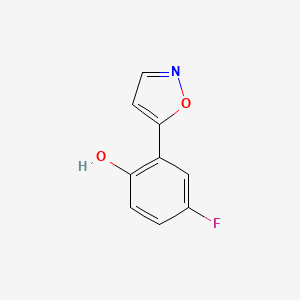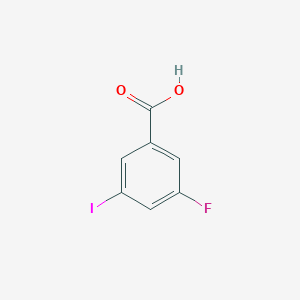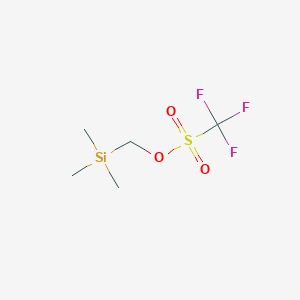
(Trimethylsilyl)methyl trifluoromethanesulfonate
Overview
Description
(Trimethylsilyl)methyl trifluoromethanesulfonate is an organosilicon compound with the formula (CH3)3SiCH2OSO2CF3. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis. This compound is known for its ability to activate ketones and aldehydes, making it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
The primary targets of (Trimethylsilyl)methyl trifluoromethanesulfonate are ketones and aldehydes in organic synthesis . It is used to activate these compounds, making them more reactive towards other reagents.
Mode of Action
This compound interacts with its targets by silylation , a process where a silicon atom is introduced into a molecule . This compound is highly electrophilic, making it an effective agent for the silylation of alcohols . It is also used for the preparation of silyl enol ethers .
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the Dieckmann-like cyclization of ester-imides and diesters . It also plays a role in the glycosidation of (+)-4-demethoxyanthracyclinones . Furthermore, it is involved in the aminomethylation of silyl enol ethers with aminomethyl alkyl ethers .
Pharmacokinetics
It is worth noting that this compound is acolorless, moisture-sensitive liquid . Its molecular weight is 222.26 g/mol .
Result of Action
The action of this compound results in the formation of new compounds. For instance, it can lead to the formation of silyl enol ethers , which are important intermediates in organic synthesis. It can also result in the formation of symmetrical ethers through the reductive coupling of carbonyl compounds with trialkylsilanes .
Action Environment
The action of this compound is influenced by environmental factors. It is sensitive to moisture , which can lead to its hydrolysis . Therefore, it is typically used under dry conditions to prevent premature hydrolysis. Its boiling point is 77 °C/80 mmHg , and its density is 1.228 g/mL at 25 °C , indicating that its physical properties can also influence its reactivity and stability.
Biochemical Analysis
Biochemical Properties
(Trimethylsilyl)methyl trifluoromethanesulfonate is highly reactive, particularly towards nucleophiles, making it an excellent catalyst and reagent in various chemical reactions . It is effective for the silylation of alcohols . It is also used for the preparation of silyl enol ethers .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to transfer the trimethylsilyl group to various substrates, facilitating numerous chemical transformations . It is also known for its high electrophilicity, which makes it more reactive than trimethylsilyl chloride .
Temporal Effects in Laboratory Settings
Given its sensitivity towards hydrolysis , it is likely to degrade over time when exposed to moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Trimethylsilyl)methyl trifluoromethanesulfonate typically involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is carried out at temperatures between 10-30°C for about 12 hours under an inert gas atmosphere to prevent moisture from interfering with the reaction. After the reaction, the product is purified by reduced pressure distillation, collecting the distillate at 125-135°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Silylation: It is effective for the silylation of alcohols, converting them into silyl ethers.
Substitution: It can replace metal-halogen bonds with covalent M-O(SO2CF3) bonds.
Deprotection: It is used for the deprotection of Boc-protected amines.
Common Reagents and Conditions
Common reagents used with this compound include triethylamine, 2,6-lutidine, and various alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include silyl ethers, deprotected amines, and various organosilicon compounds .
Scientific Research Applications
(Trimethylsilyl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of silyl enol ethers, which are intermediates in various organic reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure and reactivity, but used more commonly for the silylation of alcohols.
Triethylsilyl trifluoromethanesulfonate: Offers slightly more stability in the resulting silyl enol ethers compared to (Trimethylsilyl)methyl trifluoromethanesulfonate.
Uniqueness
This compound is unique due to its specific reactivity profile, making it particularly effective in certain silylation and deprotection reactions. Its ability to activate a wide range of substrates under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
trimethylsilylmethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMAAJZSXXCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375381 | |
| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64035-64-9 | |
| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


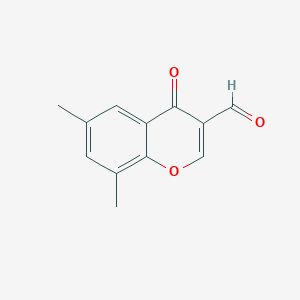
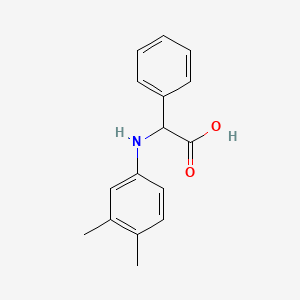
![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)
